Manzacidin D

CAS No.:

Cat. No.: VC1687126

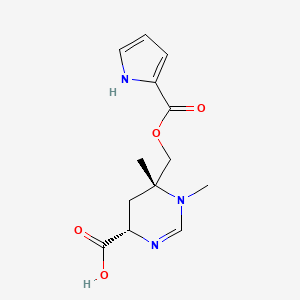

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O4 |

|---|---|

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (4S,6R)-1,6-dimethyl-6-(1H-pyrrole-2-carbonyloxymethyl)-4,5-dihydropyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H17N3O4/c1-13(6-10(11(17)18)15-8-16(13)2)7-20-12(19)9-4-3-5-14-9/h3-5,8,10,14H,6-7H2,1-2H3,(H,17,18)/t10-,13+/m0/s1 |

| Standard InChI Key | CWAAMSALISYLDC-GXFFZTMASA-N |

| Isomeric SMILES | C[C@@]1(C[C@H](N=CN1C)C(=O)O)COC(=O)C2=CC=CN2 |

| SMILES | CC1(CC(N=CN1C)C(=O)O)COC(=O)C2=CC=CN2 |

| Canonical SMILES | CC1(CC(N=CN1C)C(=O)O)COC(=O)C2=CC=CN2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Manzacidin D possesses a distinctive molecular architecture characterized by a tetrahydropyrimidine core with specific stereochemical configurations. Its IUPAC name is (4S,6R)-1,6-dimethyl-6-(1H-pyrrole-2-carbonyloxymethyl)-4,5-dihydropyrimidine-4-carboxylic acid, highlighting the specific stereochemistry that contributes to its biological activity. The molecule contains a non-brominated pyrrole ring connected via an ester linkage to the tetrahydropyrimidine core, which differentiates it from other manzacidins that typically contain brominated pyrrole moieties.

Physical and Chemical Properties

Manzacidin D exhibits specific physical and chemical properties that influence its behavior in biological systems and synthetic applications. The compound has a molecular weight of 279.29 g/mol and features a complex three-dimensional structure with multiple functional groups. The table below summarizes the key physical and chemical properties of Manzacidin D:

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (4S,6R)-1,6-dimethyl-6-(1H-pyrrole-2-carbonyloxymethyl)-4,5-dihydropyrimidine-4-carboxylic acid |

| Standard InChIKey | CWAAMSALISYLDC-GXFFZTMASA-N |

| Isomeric SMILES | C[C@@]1(CC@HC(=O)O)COC(=O)C2=CC=CN2 |

| Physical Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

The compound's structural features, including the tetrahydropyrimidine core and pyrrole moiety, contribute to its chemical reactivity and potential for interactions with biological targets.

Synthesis and Chemical Reactivity

Key Reaction Mechanisms

The synthesis of Manzacidin D involves several key reaction mechanisms, including:

-

Cyclization reactions to form the tetrahydropyrimidine core

-

Esterification to introduce the pyrrole-2-carbonyloxymethyl group

-

Stereoselective transformations to establish the correct stereochemistry at positions 4S and 6R

These reactions require careful control of reaction conditions and the use of appropriate catalysts and reagents to achieve the desired stereochemistry and functional group arrangement.

Biological Activities

Antimicrobial Properties

Preliminary studies suggest that Manzacidin D, like other members of the manzacidin family, may possess antimicrobial properties. While specific data on Manzacidin D's antimicrobial activity is limited in the available literature, the structural similarities to other marine alkaloids with established antimicrobial effects suggest potential applications in this area. Further research is needed to characterize the spectrum of activity and potency against various microbial strains.

Cytotoxic Effects

Manzacidin D exhibits cytotoxic effects against various cancer cell lines, making it a potential lead compound for developing anticancer agents. The exact mechanisms of its cytotoxicity are still under investigation, but may involve interference with cellular signaling pathways or other processes critical for cancer cell survival and proliferation.

Other compounds in the manzacidin family have shown varying levels of cytotoxic activity. For example, related compounds like Z-3-bromohymenialdisine and (+) dibromophakelline have demonstrated effectiveness against L5178Y cell lines, while Z-hymenialdisine, Z-3-bromohymenialdisine, and (±) ageliferin have shown high cytotoxic activity against HCT116 cell lines .

| Biological Activity | Potential Therapeutic Application |

|---|---|

| Cytotoxicity | Development of anticancer agents, particularly against specific cancer cell lines |

| Antimicrobial properties | Possible development of novel antibiotics or antifungal agents |

| Enzyme inhibition | Potential applications in conditions requiring modulation of enzyme activity |

| Marine ecological role | Understanding of marine ecosystem dynamics and potential bioinspired applications |

The unique structural features of Manzacidin D make it a valuable template for the development of novel therapeutic agents with potentially selective mechanisms of action.

Comparison with Other Manzacidins

Manzacidin D differs from other members of the manzacidin family in several key aspects. While manzacidins A, B, and C typically contain brominated pyrrole moieties, Manzacidin D features a non-brominated pyrrole group. This structural difference likely influences its biological activity profile and physicochemical properties.

Manzacidin C, for example, has the molecular formula C12H14BrN3O4 and a molecular weight of 344.16 g/mol, reflecting the presence of a bromine atom in its structure . The synthetic approaches to manzacidins A, B, and C have been more extensively studied, providing potential insights into strategies for Manzacidin D synthesis.

The structural relationships between the manzacidins are important for understanding structure-activity relationships within this family of compounds. For instance, the correction of the absolute structure of Manzacidin B through X-ray crystallographic analysis highlights the importance of precise structural determination for these complex natural products .

Current Research and Future Directions

Current research on Manzacidin D focuses primarily on elucidating its precise mechanisms of action and exploring its ecological role within marine ecosystems. Future research directions may include:

-

Development of more efficient synthetic routes to Manzacidin D and its analogs

-

Detailed characterization of its pharmacological profile, including target identification and mechanistic studies

-

Structure-activity relationship studies to identify the structural features essential for biological activity

-

Exploration of potential therapeutic applications in cancer, infectious diseases, and other conditions

-

Investigation of its ecological function in marine organisms and potential applications in environmental science

These research areas will contribute to a more comprehensive understanding of Manzacidin D and its potential applications in medicinal chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume